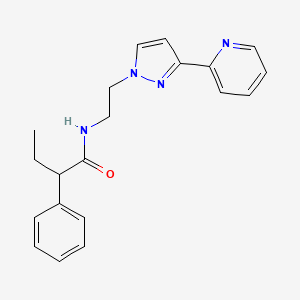

2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide

描述

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its functional groups and substituents. The parent chain is identified as butanamide , a four-carbon carboxamide. Position 2 of the butanamide backbone is substituted with a phenyl group (C₆H₅), resulting in the prefix 2-phenyl . The nitrogen atom of the amide group is further substituted with a 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl moiety.

Breaking down the substituent:

- The ethyl group (C₂H₄) bridges the amide nitrogen and a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2).

- The pyrazole ring is substituted at position 3 with a pyridin-2-yl group (a six-membered aromatic ring containing one nitrogen atom at position 2).

Thus, the full IUPAC name is 2-phenyl-N-[2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl]butanamide . This nomenclature adheres to IUPAC priority rules, where the pyrazole ring is numbered to assign the lowest possible locants to substituents.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₂₀H₂₃N₅O , calculated as follows:

| Component | Contribution to Formula |

|---|---|

| Butanamide backbone | C₄H₉NO |

| Phenyl group | C₆H₅ |

| Ethyl linker | C₂H₄ |

| Pyrazole ring | C₃H₃N₂ |

| Pyridin-2-yl group | C₅H₄N |

Summing these contributions yields C₄₊₆₊₂₊₃₊₅ = C₂₀ and H₉₊₅₊₄₊₃₊₄ = H₂₅ , with adjustments for bond saturation resulting in H₂₃ . The nitrogen count is N₁₊₂₊₁ = N₄ , adjusted to N₅ due to the pyridine’s nitrogen. The oxygen count remains O₁ .

The molecular weight is calculated as:

$$

(20 \times 12.01) + (23 \times 1.008) + (5 \times 14.01) + (1 \times 16.00) = 349.43 \, \text{g/mol}.

$$

This aligns with analogs such as 4-Phenyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide (C₁₉H₂₁N₃OS, 339.45 g/mol) and 2-phenyl-N-[2-(pyrrolidin-1-yl)phenyl]butanamide (C₂₀H₂₄N₂O, 308.40 g/mol), accounting for differences in heteroatom composition.

Synonymous Designations and Registry Identifiers

While the compound’s specific CAS Registry Number is not explicitly listed in the provided sources, analogous structures suggest potential identifiers following the format 1448058-87-4 or 1017154-33-4 . Synonymous designations may include:

- N-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

- 2-Phenylbutanamide derivative with pyrazolylpyridine-ethyl substitution

Such names emphasize functional group relationships, as seen in ML252 (a synonym for a related phenylbutanamide). The compound’s SMILES notation is CCC(C1=CC=CC=C1)C(=O)NCCN2C(=NC=C2C3=CC=CC=N3)C , encoding its connectivity and stereochemistry.

属性

IUPAC Name |

2-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-2-17(16-8-4-3-5-9-16)20(25)22-13-15-24-14-11-19(23-24)18-10-6-7-12-21-18/h3-12,14,17H,2,13,15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDEDGAKZBFABDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the pyridine moiety. The final steps involve the formation of the butanamide structure through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions

2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

科学研究应用

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and pyridine derivatives exhibit significant anticancer properties. For instance, research has shown that similar structures can inhibit tubulin polymerization, thereby affecting cancer cell proliferation. A notable study demonstrated that indole-pyrazole hybrids exhibited potent cytotoxicity against various cancer cell lines, suggesting that 2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide may possess similar properties .

Antimicrobial Properties

Compounds with pyrazole and pyridine functionalities have also been explored for their antimicrobial effects. The incorporation of these moieties into drug design has led to the development of new antibiotics and antifungal agents. For example, derivatives have shown activity against resistant strains of bacteria and fungi, indicating a promising avenue for further exploration with this compound .

Fluorescent Probes

The unique structural features of pyrazole derivatives make them suitable for use as fluorescent probes in biological imaging. Studies have indicated that pyrazolo[1,5-a]pyrimidines can serve as effective biomarkers due to their photophysical properties. This suggests that modifications to the structure of this compound could lead to the development of novel fluorescent materials for imaging applications .

Study 1: Anticancer Efficacy

A recent investigation into structurally diverse pyrazole derivatives revealed that compounds similar to this compound exhibited significant antiproliferative activity against several cancer cell lines including HepG2 and MCF-7. The study highlighted the importance of the pyrazole ring in enhancing biological activity, suggesting potential pathways for drug development focused on this compound .

Study 2: Antimicrobial Activity

Another study evaluated various pyrazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Compounds with a similar structure to this compound demonstrated promising results, effectively inhibiting bacterial growth and suggesting a mechanism involving disruption of bacterial cell wall synthesis .

作用机制

The mechanism of action of 2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, modulating their activity, and affecting various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

The European Patent Application (2023/39) describes pyrazolo-pyridinone derivatives (e.g., compounds 25, 30) with therapeutic relevance. Key comparisons:

| Feature | Target Compound | Patent Compounds (e.g., 25, 30) | Implications |

|---|---|---|---|

| Core structure | Pyrazole linked to pyridinyl via ethylamine | Pyrazolo[1,5-a]pyridine fused with pyridopyrimidinone | Target lacks fused rings, reducing rigidity but improving synthetic accessibility. |

| Substituents | Phenyl, butanamide | Ethyl, methyl, morpholinyl, dimethylamino | Target’s phenyl/butanamide may enhance lipophilicity vs. polar groups in patent compounds. |

| Functional groups | Amide bond, pyridinyl N | Amines, morpholine, pyrimidinone | Target’s amide may improve metabolic stability compared to amine-containing analogues. |

Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

This compound shares an amide bond and aromatic substituents but differs in critical aspects:

| Feature | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Implications |

|---|---|---|---|

| Backbone | Butanamide chain | Benzamide with hydroxy-tert-butyl group | Target’s longer chain may increase membrane permeability. |

| Directing groups | Pyridinyl-pyrazole (N,O-bidentate potential) | Hydroxy and amide (N,O-bidentate confirmed) | Both may coordinate metals, but target’s pyridinyl N could enhance binding. |

| Hydrophilicity | Moderate (pyridinyl N) | High (hydroxy group) | Target may exhibit lower aqueous solubility. |

Key Insight : The absence of a hydroxyl group in the target compound could reduce polarity, favoring blood-brain barrier penetration in CNS-targeted therapies .

Comparison with Difluoromethyl-Substituted Pyrazole Derivatives ()

The synthesis of compound 189 in highlights the use of difluoromethyl groups on pyrazole, contrasting with the target’s phenyl substituent:

Key Insight : The target’s lack of fluorinated groups may reduce metabolic resistance but could limit electronegative interactions in enzyme active sites .

生物活性

2-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a compound of significant interest due to its potential biological activities, particularly in pharmacology. Its structural features suggest that it may exhibit various therapeutic effects, including anti-inflammatory, analgesic, and possibly antitumor activities.

Structural Characteristics

The compound consists of a central butanamide structure with a phenyl group and a pyridin-2-yl-pyrazol moiety. The presence of these heterocycles is known to enhance biological activity due to their ability to interact with various biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrazole and pyridine exhibit a range of pharmacological activities:

- Antitumor Activity : Compounds containing pyrazole rings have been reported to show antitumor and antileukemia effects. For instance, pyrazolo[3,4-d]pyridine derivatives have demonstrated significant cytotoxicity against various cancer cell lines .

- Anti-inflammatory Properties : Studies on related pyrazole derivatives indicate their effectiveness in reducing inflammation, which can be beneficial in treating conditions like arthritis .

- Neurotransmitter Uptake Inhibition : Some analogs have shown the ability to inhibit norepinephrine and serotonin uptake, suggesting potential antidepressant activity .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

- Anticancer Properties : A study involving pyrazolo[3,4-d]pyridine derivatives indicated their ability to inhibit tumor growth in vivo. The mechanism involved the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

- Inflammatory Response Modulation : Research on pyrazole derivatives has shown that they can modulate the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

Data Table: Biological Activities of Related Compounds

常见问题

Basic: What synthetic methodologies are recommended for preparing 2-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide and its analogs?

Answer:

The compound can be synthesized via multi-step reactions involving cyclization, amidation, and coupling. For example, similar pyrazol-1-yl-ethylamine derivatives are synthesized by reacting phenylhydrazine with substituted propanoyl intermediates in the presence of triethylamine and absolute ethanol . Key steps include:

- Cyclization : Formation of the pyrazole ring using substituted phenylhydrazines.

- Amidation : Coupling of intermediates with carboxylic acid derivatives (e.g., benzoic acid or benzamide moieties) using carbodiimide-based reagents.

- Purification : Column chromatography or recrystallization to isolate the final product.

Validation via NMR, IR, and mass spectrometry is critical .

Basic: How can the structural integrity of this compound be confirmed experimentally?

Answer:

Use a combination of spectroscopic and crystallographic techniques:

- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O and O–H···N interactions in pyrazole-containing analogs) .

- Spectroscopy :

- IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- ¹H/¹³C NMR : Validates proton environments and substituent positions.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and solvent retention in coordination complexes .

Advanced: How can researchers resolve contradictions in biological activity data for structurally similar analogs?

Answer:

Contradictions may arise from differences in substituent effects, assay conditions, or cellular models. A systematic approach includes:

- Structure-Activity Relationship (SAR) studies : Compare analogs with variations in the pyridinyl, pyrazolyl, or phenyl groups. For example, identifies compound 19e as a glucokinase activator, highlighting the importance of methanesulfonyl and methoxy-ethoxymethyl groups .

- Dose-response curves : Validate activity across multiple concentrations.

- Computational modeling : Use molecular docking to predict binding affinities to target proteins (e.g., glucokinase or anticoagulant factors) .

Advanced: What strategies optimize the synthesis of coordination complexes using this compound as a ligand?

Answer:

The pyridinyl and pyrazolyl groups act as N-donor ligands for metal coordination. Key considerations:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance ligand solubility and metal-ligand interaction .

- pH control : Adjust pH to deprotonate the benzoate group (in Hppb ligand) for Cd(II) complex formation .

- Stoichiometry : Use a 1:2 metal-to-ligand ratio to stabilize polynuclear structures (e.g., [Cd₂(ppb)₄(H₂O)₂]·8H₂O) .

Characterize complexes via SCXRD, luminescence spectroscopy, and Hirshfeld surface analysis to study supramolecular interactions .

Basic: What in vitro assays are suitable for preliminary biological screening of this compound?

Answer:

- Glucose uptake assays : Measure stimulation in rat hepatocytes (e.g., 10 mM glucose conditions) to assess metabolic activity .

- Anticoagulant activity : Use thrombin time (TT) or activated partial thromboplastin time (aPTT) assays for benzoimidazole analogs .

- Antibacterial screening : Test against gram-positive/gram-negative strains via broth microdilution .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallographic packing?

Answer:

SCXRD data for pyrazole analogs reveal that N–H···O and O–H···N hydrogen bonds form 1D chains or 2D networks, stabilizing the crystal lattice. For example:

- Chain formation : In sulfonate salts, hydrogen bonds link pyridinium and pyrazole units into extended structures .

- π-π stacking : Aromatic interactions between phenyl/pyridinyl groups enhance packing efficiency .

These interactions affect solubility, melting points, and reactivity in solid-state reactions .

Advanced: What computational tools can predict the compound’s luminescent properties in coordination chemistry?

Answer:

- Density Functional Theory (DFT) : Calculate electronic transitions (e.g., ligand-to-metal charge transfer in Cd(II) complexes) .

- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···O vs. H···H interactions) to correlate packing with emission intensity .

- Luminescence spectroscopy : Compare experimental emission spectra (e.g., λₑₓ = 350 nm) with computational predictions .

Basic: How can researchers address low yields in the amidation step during synthesis?

Answer:

- Catalyst optimization : Use HOBt/DCC or EDCI/HOAt to enhance coupling efficiency .

- Temperature control : Perform reactions under reflux (e.g., 80°C in ethanol) to accelerate kinetics .

- Solvent choice : Switch to DMF or THF to improve solubility of hydrophobic intermediates .

Advanced: What mechanistic insights explain the anticoagulant activity of related benzoimidazole derivatives?

Answer:

Analogous compounds (e.g., ethyl 3-{2-[(4-cyano-3-fluorophenyl)methyl]benzamido}propanoate) inhibit thrombin or factor Xa by:

- Competitive binding : Blocking the active site via hydrophobic/electrostatic interactions.

- Allosteric modulation : Inducing conformational changes in clotting factors .

Validate via enzyme kinetics (Km/Vmax analysis) and molecular dynamics simulations .

Basic: What safety and handling protocols are recommended for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。